molecular formula C18H21NO5S B6413195 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261969-95-2

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6413195
CAS RN: 1261969-95-2
M. Wt: 363.4 g/mol
InChI Key: YVSUHCWXIPIEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, also known as TBSA, is an organic compound with a molecular formula of C13H18O4S. It is a white solid that is slightly soluble in water and highly soluble in organic solvents. TBSA is used in the synthesis of various organic compounds, and has been studied for its potential applications in scientific research.

Mechanism of Action

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its mechanism of action. It has been found that 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is an inhibitor of cyclooxygenases, which are enzymes involved in the synthesis of prostaglandins. 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has also been found to be an inhibitor of lipoxygenases, which are enzymes involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenases and lipoxygenases, which can lead to the inhibition of the synthesis of prostaglandins and leukotrienes. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been found to inhibit the activity of tyrosine kinases, which can lead to the inhibition of cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. It is relatively inexpensive and easy to prepare, and it is stable in aqueous solutions. However, it is not very soluble in water, and it has a low solubility in organic solvents. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% is not very stable in the presence of strong acids and bases.

Future Directions

In the future, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be further studied for its potential applications in scientific research. For example, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to study the biochemical and physiological effects of various compounds, such as tyrosine kinase inhibitors. Finally, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% could be used to develop novel drugs or drug delivery systems.

Synthesis Methods

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% can be synthesized by a three-step process. The first step involves the reaction of 4-t-butylbenzene sulfonyl chloride with 2-methoxybenzoic acid in the presence of a base, such as pyridine. The second step involves the reaction of the resulting intermediate with an alkyl halide, such as t-butyl chloride, in the presence of a base, such as sodium hydroxide. The third step involves the reaction of the resulting intermediate with an acid, such as acetic acid, in the presence of a base, such as sodium bicarbonate.

Scientific Research Applications

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as benzimidazoles and indoles. In addition, 4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid, 95% has been used to study the structure-activity relationships of various compounds, such as inhibitors of cyclooxygenases and inhibitors of lipoxygenases.

properties

IUPAC Name

4-[4-(tert-butylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-18(2,3)19-25(22,23)14-8-5-12(6-9-14)13-7-10-15(17(20)21)16(11-13)24-4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUHCWXIPIEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-t-Butylsulfamoylphenyl)-2-methoxybenzoic acid

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